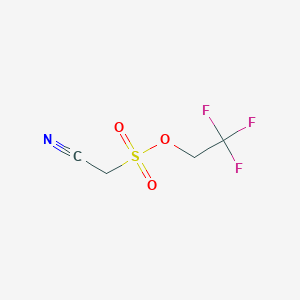

2,2,2-Trifluoroethyl cyanomethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl cyanomethanesulfonate is a chemical compound with the CAS Number: 1870076-40-6 . It has a molecular weight of 203.14 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 . The InChI key is GLFYAWZPFFRAOV-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that trifluoroethyl groups are often used in organic synthesis reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.611 g/mL at 25 °C . The refractive index is n20/D 1.306 .Aplicaciones Científicas De Investigación

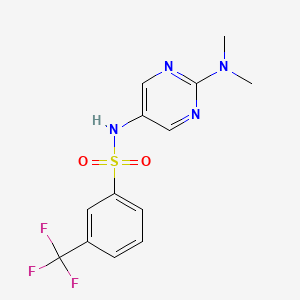

Synthesis of Sulfonamide-based Kinase Inhibitors

Researchers have exploited the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for the synthesis of sulfonamide-based kinase inhibitors, targeting serine-threonine kinases for cancer treatment. This involved a series of chemical transformations, starting from 3-nitrophenylmethanesulfonyl chloride to ultimately yield sulfonamide derivatives that were tested as inhibitors of human cyclin-dependent kinase 2, showing significant potency in some cases (Wong et al., 2010).

Creation of Onium Salts

The compound has been used in the synthesis of various 2,2,2-trifluoroethyl onium triflates, involving reactions with tertiary amines, sulfides, and a phosphine. This process has demonstrated the compound's versatility in producing sulfoxides and N-oxide converted salts, highlighting its application in creating trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).

Johnson-Corey-Chaykovsky Reaction

2,2,2-Trifluoroethyl cyanomethanesulfonate has shown efficiency as an ylide reagent in the Johnson-Corey-Chaykovsky reaction, leading to the formation of trifluoromethyl epoxides, cyclopropanes, and aziridines with notable diastereoselectivity. This underscores its utility in synthetic organic chemistry for constructing molecules with specific stereochemical configurations (Duan et al., 2015).

Synthesis of Isotopically Labeled Compounds

It has been used in the synthesis of isotopically labeled compounds, such as [2-3H2]-2-aminoethanesulfonate, demonstrating its potential in producing labeled molecules for biochemical studies (Fellman, 1981).

Generation of Trifluoromethylcarbene

The compound has facilitated the generation of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes. This application highlights its role in introducing trifluoromethyl groups into organic molecules, enhancing their properties (Duan et al., 2016).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Fluorine-containing organic compounds are increasingly being used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This suggests that there could be potential future applications for 2,2,2-Trifluoroethyl cyanomethanesulfonate in similar areas.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reagent in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

2,2,2-Trifluoroethyl cyanomethanesulfonate interacts with its targets through chemical reactions. For instance, it has been used as a solvent to control nucleophilic peptide arylation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and reaction conditions. For instance, in the context of peptide arylation, it can influence the selectivity of the reaction, leading to the formation of specific arylated peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For example, its use as a solvent in peptide arylation reactions suggests that it may have different effects in different solvent environments .

Análisis Bioquímico

Biochemical Properties

It is known that trifluoroethyl groups can beneficially modify the electronic properties of compounds, improve their metabolic stability, and enhance their lipophilicity .

Cellular Effects

It is known that fluorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl cyanomethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFYAWZPFFRAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide](/img/structure/B2630957.png)

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)

![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)